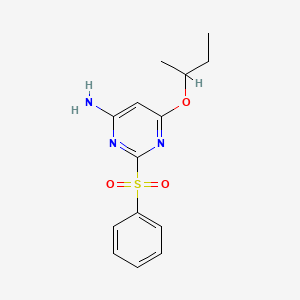
2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with a benzenesulfonyl group at the 2-position, a sec-butoxy group at the 6-position, and an amine group at the 4-position. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the sec-Butoxy Group: The sec-butoxy group is introduced through an alkylation reaction, where the pyrimidine derivative reacts with sec-butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, where it can react with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted amines, amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, particularly those involving pyrimidine metabolism.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of 2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the sec-butoxy and amine groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzenesulfonyl-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of sec-butoxy and amine groups.
2-Benzenesulfonyl-6-methoxypyrimidin-4-ylamine: Similar structure but with a methoxy group instead of a sec-butoxy group.
2-Benzenesulfonyl-4-aminopyrimidine: Lacks the sec-butoxy group, only has the benzenesulfonyl and amine groups.
Uniqueness
2-Benzenesulfonyl-6-sec-butoxy-pyrimidin-4-ylamine is unique due to the presence of both the sec-butoxy and amine groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
284681-61-4 |
|---|---|
Formule moléculaire |
C14H17N3O3S |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O3S/c1-3-10(2)20-13-9-12(15)16-14(17-13)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,16,17) |
Clé InChI |
BRTVZAMWSOONMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



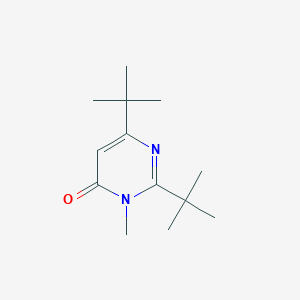
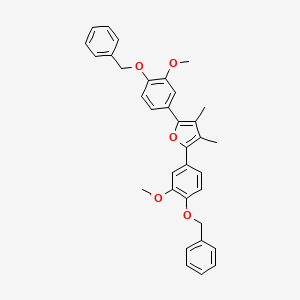
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

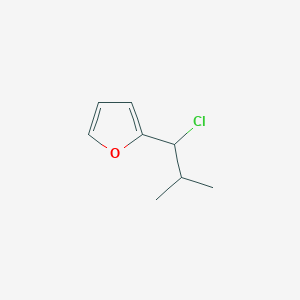



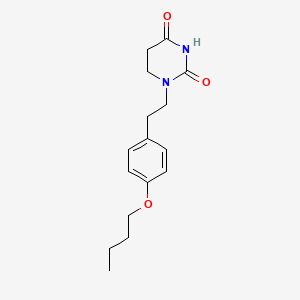
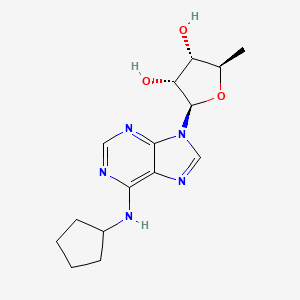

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)
